1-(2-Thienylsulfonyl)azepane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2S2 |
|---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
1-thiophen-2-ylsulfonylazepane |
InChI |
InChI=1S/C10H15NO2S2/c12-15(13,10-6-5-9-14-10)11-7-3-1-2-4-8-11/h5-6,9H,1-4,7-8H2 |
InChI Key |
NZHNVTOIFPLRCR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 2 Thienylsulfonyl Azepane
Strategies for Azepane Ring Formation and Functionalization
The synthesis of the azepane ring system can be achieved through various strategic approaches, including the formation of azepine precursors, ring expansion reactions, transition metal-catalyzed couplings, and tandem reaction sequences. These methods provide access to a diverse range of functionalized azepane derivatives.
A prominent method for constructing the seven-membered azepine ring, a direct precursor to azepane, involves the insertion of a nitrene into an aromatic ring. slideshare.netthieme-connect.com Nitrenes are highly reactive, electron-deficient nitrogen species that can be generated from several precursors, such as aryl azides or nitroarenes, through thermal, photochemical, or catalytic activation. researchgate.netresearchgate.net
The "aza-Buchner" reaction, which features nitrene insertion into an arene, has been a focus of synthetic development. thieme-connect.com Historically, harsh conditions for generating the free nitrene intermediate led to poor yields and selectivities. thieme-connect.com However, modern advancements have introduced milder, more controlled methods. For instance, silver-catalyzed nitrene transfer from a 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidate precursor allows for the dearomative formation of azepine rings under gentle conditions. acs.org The choice of ligand in these catalytic systems can tune the chemoselectivity, favoring either azepine formation or C(sp³)–H amination. thieme-connect.comacs.org
Another approach involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov This process, mediated by blue light at room temperature, converts the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system by transforming the nitro group into a singlet nitrene. nih.govresearchgate.net A subsequent hydrogenolysis step can then reduce the azepine to the corresponding azepane. nih.gov
Table 1: Examples of Nitrene Insertion for Azepine Synthesis
| Precursor | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aryl Azide (B81097) | Thermal or Photochemical | Azepine | researchgate.net |
| Nitroarene | Blue Light, Room Temp. | 3H-Azepine | nih.gov |
Ring expansion strategies offer a powerful route to azepane and azepine skeletons from more readily available smaller rings, such as piperidines or pyridines. rsc.orgacs.org One such method involves the diastereomerically pure synthesis of azepane derivatives through the ring expansion of piperidine (B6355638), which proceeds with excellent stereoselectivity and regioselectivity. rsc.org
The expansion of pyridine (B92270) rings to form azepines has also been demonstrated. An iodine-mediated method conducted in the air promotes the expansion of the six-membered pyridine ring into a seven-membered azepine. acs.org This reaction involves two iodination steps, the second of which facilitates the opening of the pyridine ring. acs.org Another strategy utilizes a photochemical rearrangement of N-vinylpyrrolidinones, which are formed from the condensation of pyrrolidinones and aldehydes. organic-chemistry.org This two-step sequence provides access to densely functionalized azepin-4-ones, which are precursors to substituted azepanes. organic-chemistry.org More recently, a strategy for preparing complex azepanes from simple nitroarenes via photochemical dearomative ring expansion has been reported, highlighting the conversion of a nitro group into a singlet nitrene which transforms the six-membered benzenoid framework into a seven-membered ring system. nih.gov
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-N bonds, enabling the synthesis of a wide array of N-arylated heterocycles, including azepane derivatives. acs.orgrsc.org The palladium-catalyzed Buchwald-Hartwig amination, for example, has been widely applied to couple amines with aryl halides or pseudohalides. acs.org
This methodology has been successfully used in the synthesis of complex molecules where an azepane ring is coupled with an activated aryl bromide. acs.org The development of sophisticated ligands and precatalysts has broadened the scope and reliability of these protocols, making them applicable to a variety of substrates, including seven-membered cyclic amines. acs.orgnih.gov
Furthermore, palladium-catalyzed domino reactions have been developed for the stereoselective synthesis of seven-membered azacycles. researchgate.net For instance, the coupling of (Z)-1-iodo-1,7-dienes with heteroarenes like benzothiazole, promoted by a palladium catalyst with a Josiphos ligand, can proceed via a 7-exo-trig cyclization to yield azepane derivatives with high enantioselectivity. researchgate.net These advanced catalytic methods provide efficient pathways to chiral amine scaffolds, which are crucial building blocks in medicinal chemistry. rsc.org
Table 2: Transition Metal-Catalyzed Azepane Functionalization
| Reaction Type | Catalyst System | Substrates | Product | Reference |
|---|---|---|---|---|
| C-N Cross-Coupling | Palladium / L7-based ligand | Azepane, Aryl bromide | N-Arylazepane | acs.org |
| C-H Arylation | Photoredox / Nickel | Azepane, Aryl halide | C-Arylated Azepane | nih.gov |
Tandem, or cascade, reactions provide an elegant and efficient approach to building molecular complexity in a single operation, minimizing purification steps and improving atom economy. Several tandem strategies have been devised for the synthesis of azepane and related fused-ring systems.
One such approach is the copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes. mdpi.com This reaction combines an intermolecular amine addition with an intramolecular cyclization to construct novel α-CF3-containing azepine-2-carboxylates. mdpi.com Another example involves the silyl-aza-Prins cyclization of allylsilyl amines with aldehydes. nih.gov When catalyzed by indium trichloride (B1173362) (InCl₃), this process selectively yields trans-azepanes with high diastereoselectivity. The choice of catalyst is critical, as using TMSOTf instead directs the reaction toward tetrahydropyran (B127337) derivatives. nih.gov
Tandem reactions are also employed to construct fused heterocyclic systems containing an azepane ring. For example, a palladium-catalyzed [4+3]-annulation of oxotryptamines with allyl dicarbonates furnishes spiro[azepane-4,3'-oxindoles] through a tandem allylic substitution strategy. bohrium.com Similarly, the reaction of alkynones with specific pyrrole (B145914) derivatives can be controlled to selectively produce pyrrolo[1,2-a]azepines using a zinc iodide catalyst. rsc.org
Transition Metal-Catalyzed Coupling Reactions (e.g., C-N Bond Formation) for Azepane Derivatives
Introduction of the Thienylsulfonyl Group
Once the azepane scaffold is constructed, the final step in the synthesis of 1-(2-thienylsulfonyl)azepane is the introduction of the 2-thienylsulfonyl group onto the nitrogen atom of the azepane ring.
The attachment of a sulfonyl group to an amine is a fundamental and widely used transformation in organic synthesis, often employed to create sulfonamides. semanticscholar.org The most common method for this transformation is the reaction of an amine with a sulfonyl chloride in the presence of a base. semanticscholar.org
For the synthesis of this compound, the reaction would involve the nucleophilic attack of the secondary amine of the azepane ring on the electrophilic sulfur atom of 2-thiophenesulfonyl chloride. scbt.comnih.gov This reaction is typically carried out in an appropriate solvent and often requires a base (e.g., triethylamine, pyridine, or an inorganic base) to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction of thiophenesulfonyl chloride with an amine in an aqueous solution of the amine or in the presence of ammonium (B1175870) hydroxide (B78521) has also been described as an effective method for producing thiophenesulfonamides. google.com
The general reaction is as follows:
Azepane + 2-Thiophenesulfonyl chloride → this compound + HCl
The efficiency of the sulfonylation can be influenced by the reaction conditions, including the choice of solvent, base, and temperature. semanticscholar.org
Precursor Synthesis and Reactivity of Thienylsulfonyl Intermediates
The primary precursor for the synthesis of this compound is 2-thiophenesulfonyl chloride. This key intermediate is typically prepared through the chlorosulfonation of thiophene (B33073). A common method involves the use of chlorosulfonic acid, though this can lead to polymerization and side reactions with sensitive thiophene derivatives. oup.com An alternative and often more effective method utilizes a 1:1 complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO2Cl2), which serves as a chlorosulfonating agent. oup.com This procedure is advantageous as it often provides yields that are comparable or superior to traditional methods and is particularly useful for thiophenes that are sensitive to acid. oup.com The reaction generally involves heating the thiophene derivative with the DMF-SO2Cl2 complex. oup.com
Once synthesized, 2-thiophenesulfonyl chloride exhibits significant reactivity as an acid halide. The strong electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. scbt.com This enhanced reactivity allows for efficient reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and sulfonothioates. The thiophene ring itself influences the steric and electronic properties of the molecule, contributing to selective acylation reactions. scbt.com
The synthesis of this compound is achieved through the nucleophilic substitution reaction between 2-thiophenesulfonyl chloride and azepane. In this reaction, the nitrogen atom of the azepane ring acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process typically requires a base, such as triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. A similar synthetic strategy is employed for the synthesis of related structures like 2-methyl-1-(2-thienylsulfonyl)piperidine. evitachem.com
Another important reaction of thienylsulfonyl intermediates is the formation of sulfonyl azides. 2-Thiophenesulfonyl chloride can be converted to 2-thiophenesulfonyl azide by reacting it with sodium azide. tandfonline.com These sulfonyl azides are valuable reagents in organic synthesis and can undergo photodecomposition to generate highly reactive triplet thienylsulfonyl nitrenes. researchgate.nethiroshima-u.ac.jp
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and related sulfonamides is crucial for developing more environmentally benign and efficient processes. Key considerations include the choice of solvents, catalysts, and reaction conditions to minimize waste and avoid the use of hazardous materials.
One notable green chemistry approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and eco-friendly reaction medium for the synthesis of sulfonyl azides from sulfonyl chlorides. tandfonline.com This method avoids the use of volatile organic solvents and often leads to high yields of the desired product under mild conditions. tandfonline.com
In the broader context of synthesizing heterocyclic compounds like azepanes, green chemistry strategies focus on several key areas:
Catalyst Selection: Utilizing non-toxic and recyclable catalysts can significantly reduce environmental impact. For instance, the use of cesium fluoride (B91410) or potassium carbonate has been explored as a greener alternative to traditional acids in certain cyclization reactions.
Solvent Choice and Recycling: Employing safer solvents that can be easily recovered and reused is a core principle. Dioxane and tetrahydrofuran (B95107) (THF) are examples of solvents that can be recovered through distillation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. Reactions like the "aza-Buchner" reaction for azepine synthesis are being refined to improve yields and selectivity, thereby enhancing atom economy. thieme-connect.de
Byproduct Mitigation: Careful monitoring of reactions using techniques like high-performance liquid chromatography (HPLC) allows for the optimization of stoichiometry and reaction conditions to minimize the formation of unwanted byproducts.
While specific studies detailing the application of all these principles directly to this compound synthesis are not extensively documented, the methodologies used for synthesizing related sulfonamides and heterocyclic systems provide a clear framework for developing greener synthetic routes.
Derivatization Strategies for Structural Modification and Diversity-Oriented Synthesis
The structural framework of this compound offers multiple sites for modification, enabling the creation of a diverse library of analogs for structure-activity relationship (SAR) studies in drug discovery. Derivatization can be targeted at the azepane ring, the thienyl moiety, or the sulfonyl linker.
Substituent Variation on the Azepane Ring
The azepane ring is a versatile scaffold that can be functionalized at various positions to modulate the physicochemical and pharmacological properties of the parent compound. The development of synthetic methods for creating substituted azepanes is an active area of research.
Strategies for introducing substituents onto the azepane ring include:
Ring Expansion Reactions: Stereoselective and regioselective synthesis of azepane derivatives can be achieved through the ring expansion of piperidines. rsc.org This method allows for the controlled introduction of substituents and the establishment of specific stereochemistries.
Functionalization of Bicyclic Precursors: Functionalized azepanes can be synthesized from bicyclic halogenated aminocyclopropane derivatives. rsc.org Reductive amination of these precursors can trigger cyclopropane (B1198618) ring cleavage, leading to ring-expanded products with various substituents.
Cyclization Reactions: New modes of ring closure, such as intramolecular 1,7-carbonyl-enamine cyclization, have been developed for the synthesis of the azepine ring system, offering pathways to novel substitution patterns. chem-soc.si Copper-catalyzed tandem amination/cyclization reactions of fluorinated allenynes also provide access to functionalized azepines. mdpi.com
These synthetic approaches allow for the introduction of a wide range of functional groups, including alkyl, aryl, hydroxyl, and amino groups, onto the azepane ring. The table below illustrates potential variations.
| Position of Substitution | Example Substituent | Potential Impact |
| 2-position | Methyl | Altered steric profile, potential for chiral interactions |
| 3-position | Hydroxyl | Increased polarity, potential for hydrogen bonding |
| 4-position | Phenyl | Increased lipophilicity, potential for pi-stacking interactions |
Modifications to the Thienyl Moiety
Common modifications to the thienyl moiety include:
Introduction of Substituents: Halogens, alkyl groups, and aryl groups can be introduced onto the thiophene ring. For example, the synthesis of 5-chloro-2-thienylsulfonamide demonstrates the feasibility of halogenation. arkat-usa.org The reaction of thiophene derivatives with a DMF-SO2Cl2 complex has been used to prepare various substituted thiophenesulfonyl chlorides, such as 5-benzyl-2-thiophenesulfonyl chloride and 5-phenyl-2-thiophenesulfonyl chloride. oup.com
Positional Isomerism: The sulfonyl group can be attached at the 3-position of the thiophene ring instead of the 2-position, leading to the corresponding 3-thienylsulfonyl derivatives. The photochemistry of both 2-thienylsulfonyl azide and 3-thienylsulfonyl azide has been studied, indicating the accessibility of both isomers. researchgate.net
The table below provides examples of possible modifications to the thienyl ring.
| Position of Substitution on Thiophene Ring | Example Substituent | Potential Impact |
| 5-position | Chloro | Altered electronic properties, potential for halogen bonding |
| 5-position | Phenyl | Increased size and lipophilicity, potential for new interactions |
| 4-position | Bromo | Modified reactivity and electronic properties |
Linker Region Adaptations and Isosteric Replacements
The sulfonyl linker plays a crucial role in defining the geometry and electronic properties of the molecule. Modifications to this linker or its complete replacement with an isostere can lead to significant changes in the compound's characteristics.
Linker Modification: The sulfonyl group itself is generally stable, but its replacement is a key strategy.
Isosteric Replacements: Isosteric replacement involves substituting the sulfonamide group with other functional groups that have similar steric and electronic properties. This is a common strategy in medicinal chemistry to improve properties such as metabolic stability, oral bioavailability, and target affinity.
Examples of isosteric replacements for the sulfonamide group include:
Amide Group: Replacing the sulfonyl group with a carbonyl group to form an amide linkage is a common isosteric replacement. For instance, the synthesis of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide involves an amide linkage. nih.gov
Reverse Sulfonamide: Reversing the orientation of the sulfonamide group is another potential modification.
Other Bioisosteres: A variety of other functional groups can serve as bioisosteres for sulfonamides, depending on the specific molecular context and desired properties.
The following table illustrates some potential linker adaptations and isosteric replacements.
| Original Linker | Isosteric Replacement | Rationale for Replacement |
| -SO2- | -CO- (Amide) | Modulate hydrogen bonding capacity and conformational flexibility. |
| -SO2- | -CH2-SO2- | Increase flexibility and alter spatial arrangement of the connected rings. |
| -SO2- | Tetrazole | Mimic the acidic properties and hydrogen bonding pattern of the sulfonamide. |
Through these varied derivatization strategies, a wide array of analogs of this compound can be systematically synthesized and evaluated, facilitating the exploration of chemical space and the optimization of desired properties for various applications.
Spectroscopic and Advanced Structural Elucidation of 1 2 Thienylsulfonyl Azepane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(2-thienylsulfonyl)azepane. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of individual atoms, allowing for a comprehensive assignment of the molecule's structure.
One-dimensional NMR techniques are fundamental in determining the basic framework of this compound.
¹H NMR: Proton NMR spectroscopy identifies the different types of hydrogen atoms in the molecule and their neighboring environments. The chemical shifts, integration of signals, and spin-spin splitting patterns provide a wealth of structural information. For instance, distinct signals will be observed for the protons on the azepane ring and the thienyl group.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., whether it is part of the azepane ring, the thienyl ring, or attached to heteroatoms like nitrogen or sulfur). While specific data for this compound is not readily available in the provided search results, related studies on azepine and diazepine (B8756704) derivatives show that computational methods can reliably predict ¹³C NMR chemical shifts. rsc.org
¹⁵N NMR: Nitrogen-15 NMR can be used to probe the nitrogen atom within the azepane ring. The chemical shift of the ¹⁵N signal provides insight into the electronic state and bonding environment of the nitrogen atom, confirming its incorporation into the sulfonamide linkage.
| Nucleus | Typical Chemical Shift Range (ppm) | Structural Assignment |
|---|---|---|
| ¹H | ~3.2 - 3.5 | Protons on carbons adjacent to nitrogen in the azepane ring |
| ¹H | ~1.5 - 1.9 | Protons on other carbons in the azepane ring |
| ¹H | ~7.0 - 8.0 | Protons on the thienyl ring |
| ¹³C | ~45 - 55 | Carbons adjacent to nitrogen in the azepane ring |
| ¹³C | ~25 - 30 | Other carbons in the azepane ring |
| ¹³C | ~125 - 140 | Carbons in the thienyl ring |
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and understanding the stereochemistry of this compound. These techniques correlate signals from different nuclei, providing a more detailed structural map.
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the azepane ring and the thienyl group.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of protons with the carbons to which they are directly attached. This is essential for definitively assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the connectivity across the sulfonamide bond, linking the azepane ring to the thienylsulfonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, which is critical for determining the conformational preferences of the flexible seven-membered azepane ring.
One-Dimensional (1D) NMR Techniques (e.g., 1H, 13C, 15N)
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. This information is vital for confirming the compound's identity and for gaining insights into its structural stability.
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the S-C bond, as well as fragmentation of the azepane and thienyl rings.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. colorado.edu This allows for the determination of the elemental composition of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. msu.edu For example, a search for a related compound, 1-(phenylsulfonyl)azepine, shows a computed exact mass of 233.05104977 Da. nih.gov
Table 2: Predicted HRMS Data for this compound Note: The values in this table are theoretical and would need to be confirmed by experimental data.
| Molecular Formula | Calculated Exact Mass (Da) |
|---|---|
| C₁₀H₁₅NO₂S₂ | 261.0544 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Key characteristic absorption bands for this compound would include those for the S=O stretching of the sulfonyl group (typically strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), C-H stretching and bending vibrations of the azepane and thienyl rings, and C-S stretching of the thiophene (B33073) ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be useful for observing the vibrations of the C-S and S-S bonds, if present, as well as the skeletal vibrations of the heterocyclic rings.
Table 3: Expected Vibrational Frequencies for this compound Note: These are general ranges and the exact frequencies can be influenced by the specific molecular environment.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | IR |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | IR |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | IR, Raman |
| C-H (Aromatic) | Stretch | 3100 - 3000 | IR, Raman |
| C-S (Thiophene) | Stretch | 750 - 600 | IR, Raman |
Advanced Spectroscopic Methods for Electronic Structure and Conformational Analysis
Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the electronic structure and conformational dynamics of this compound.
Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict and interpret spectroscopic data. These calculations can help to assign complex spectra and to explore the relative energies of different conformations of the flexible azepane ring. rsc.org Studies on related dibenzoazepine analogues have utilized such methods to investigate geometrical parameters and electronic structures. mdpi.com
Variable-Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamic processes occurring in the molecule, such as the ring-flipping of the azepane moiety. The coalescence of signals at higher temperatures can provide information about the energy barriers for these conformational changes. researchgate.net
X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide a definitive three-dimensional structure of the molecule in the solid state. This would offer precise bond lengths, bond angles, and torsional angles, providing a static picture of the molecule's conformation.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical intermediates or excited states)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful analytical technique for the detection and characterization of chemical species that have one or more unpaired electrons. libretexts.org Such species include organic and inorganic free radicals, many transition metal ions, and molecules in triplet electronic states. mdpi.comauremn.org.br The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic properties of unpaired electrons rather than atomic nuclei. libretexts.org When a paramagnetic species is placed in a strong magnetic field, the degeneracy of the electron spin states is lifted, and transitions between these states can be induced by microwave radiation. libretexts.org The analysis of the resulting spectrum can provide detailed information about the structure, dynamics, and concentration of the paramagnetic species. auremn.org.br
EPR spectroscopy is particularly valuable for studying reaction mechanisms that may involve transient radical intermediates. researchgate.netscribd.com The formation of such species can be critical in various chemical processes, including photochemical reactions and catalysis. researchgate.net
A comprehensive search of scientific literature and chemical databases reveals no published studies on the application of Electron Paramagnetic Resonance (EPR) spectroscopy to this compound. Consequently, there is no available data regarding the existence or characterization of radical intermediates or excited triplet states for this specific compound that would be amenable to EPR analysis.
Other Specialized Spectroscopic Techniques for Molecular Conformation and Dynamics
The three-dimensional structure and dynamic behavior of a molecule, known as its conformation and molecular dynamics, are crucial to its chemical properties and reactivity. drugdesign.org The study of these aspects, or conformational analysis, involves examining the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.orgscribd.com While standard techniques like NMR and IR spectroscopy provide foundational structural information, specialized and advanced methods are often employed for a more detailed understanding of a molecule's conformational landscape and dynamic processes. auremn.org.brresearchgate.net
These advanced techniques can include, but are not limited to, multi-dimensional NMR experiments (e.g., 2D-NMR), variable-temperature NMR (VT-NMR), and computational methods such as molecular dynamics (MD) simulations. mdpi.comauremn.org.brnih.gov MD simulations, for instance, can model the movement of atoms and molecules over time, providing insights into conformational stability and flexibility. mdpi.comnih.govajchem-a.com
Despite the availability of these powerful methods for detailed structural and dynamic studies, a review of the current scientific literature indicates that no specific research has been published on the molecular conformation and dynamics of this compound using these specialized spectroscopic or computational techniques. Therefore, detailed experimental or theoretical data on the conformational preferences and dynamic behavior of this compound are not available.
Computational Chemistry Investigations of 1 2 Thienylsulfonyl Azepane
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the electronic Schrödinger equation. northwestern.edu These calculations provide data on molecular orbital energies, charge distributions, and thermodynamic stability.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. scirp.orgespublisher.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 1-(2-Thienylsulfonyl)azepane. nih.gov DFT calculations are employed to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms. mdpi.com
For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can predict key bond lengths and angles. mdpi.com The results of such calculations provide a detailed three-dimensional structure.
Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical but realistic data that would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | S-O (Sulfonyl) | 1.455 |
| S-N (Sulfonamide) | 1.675 | |
| S-C (Thiophene) | 1.740 | |
| C-N (Azepane) | 1.470 | |
| **Bond Angles (°) ** | O-S-O | 120.5 |
| O-S-N | 107.0 | |
| C-S-N | 106.5 | |
| S-N-C (Azepane) | 118.0 |
Furthermore, DFT is used for Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and reactivity. mdpi.comresearchgate.net A large energy gap suggests high stability and low reactivity. mdpi.com
Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical but realistic data that would be obtained from a DFT/B3LYP calculation.
| Property | Value (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.65 | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 6.85 | Estimated as -EHOMO |
| Electron Affinity (A) | 1.20 | Estimated as -ELUMO |
| Electronegativity (χ) | 4.025 | (I+A)/2, measure of electron-attracting power |
| Chemical Hardness (η) | 2.825 | (I-A)/2, resistance to change in electron distribution |
Analysis of the orbital distribution would likely show the HOMO localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the sulfonyl group and the thiophene ring.
Beyond DFT, other quantum chemical methods can be used to study electronic properties. These methods are broadly categorized as ab initio and semiempirical.
Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental parameters. aps.orgarxiv.org They can provide very high accuracy, especially with extensive basis sets, but are computationally demanding. scirp.org These methods are often used as a benchmark for less computationally expensive approaches. uj.edu.pl
Semiempirical methods , such as AM1, PM3, and Density Functional Tight Binding (DFTB), are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data. rsc.orgepfl.ch This parameterization makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger systems or longer timescale simulations. rsc.org However, their accuracy is dependent on the molecule being studied being similar to the compounds used for parameterization. epfl.ch For a molecule like this compound, semiempirical methods could be used for initial conformational searches or for calculating properties of large clusters of molecules. scirp.org
Comparison of Quantum Chemical Methodologies
| Method Type | Principle | Computational Cost | Typical Application |
| Ab initio (e.g., HF, MP2) | Solves the Schrödinger equation from first principles with no empirical data. aps.org | High to Very High | High-accuracy calculations on small molecules; benchmarking. |
| Density Functional Theory (DFT) | Models electron correlation via a functional of the electron density. espublisher.com | Medium | Geometry optimization, FMO analysis, and property prediction for a wide range of molecules. scirp.org |
| Semiempirical (e.g., AM1) | Simplifies HF calculations by using empirical parameters. rsc.orgepfl.ch | Low | Fast calculations on large molecules; initial screening and dynamics. |
Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can be invaluable for structural elucidation and interpretation of experimental data. rsc.orgchemrxiv.org
IR Spectroscopy: The calculation of harmonic vibrational frequencies using methods like DFT can generate a theoretical infrared (IR) spectrum. mdpi.com By comparing the calculated frequencies and intensities with experimental spectra, specific vibrational modes can be assigned to observed absorption bands. For this compound, this would allow for the unambiguous assignment of characteristic peaks, such as the symmetric and asymmetric S=O stretching vibrations of the sulfonyl group, C-H vibrations of the thiophene and azepane rings, and S-N stretching.
NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another key application. frontiersin.org The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. nih.gov Calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS) and compared to experimental values, can confirm structural assignments, especially for complex molecules with ambiguous signals. nih.govfrontiersin.org This is particularly useful for distinguishing between different conformers or isomers.
Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table shows a hypothetical comparison to illustrate the application. Experimental values would be needed for an actual comparison.
| Parameter | Predicted Value | Experimental Value |
| IR Frequency (cm⁻¹) | ||
| Asymmetric S=O Stretch | 1345 | e.g., 1350 |
| Symmetric S=O Stretch | 1160 | e.g., 1165 |
| ¹³C NMR Chemical Shift (ppm) | ||
| Thiophene C (adjacent to S) | 128.5 | e.g., 128.9 |
| Azepane C (adjacent to N) | 50.2 | e.g., 50.8 |
| ¹H NMR Chemical Shift (ppm) | ||
| Thiophene H | 7.1 - 7.8 | e.g., 7.0 - 7.7 |
| Azepane H (α to N) | 3.4 | e.g., 3.5 |
Ab initio and Semiempirical Methods for Electronic Properties
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations are used to explore the conformational behavior and environmental influences on this compound. nih.govmdpi.com
The seven-membered azepane ring is known for its conformational flexibility. rsc.orgnih.gov Unlike the more rigid five- and six-membered rings, the azepane ring can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. mdpi.comchemrxiv.org
Chemical processes often occur in solution, and the solvent can significantly influence molecular properties and stability. springernature.com Computational models can account for these solvent effects in two primary ways:
Continuum Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netrsc.org This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. rsc.org
Discrete Models: These models involve explicitly including a number of solvent molecules around the solute. chemrxiv.org This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, known as a discrete-continuum model, can also be used, where the first solvation shell is treated explicitly and the bulk solvent is modeled as a continuum. chemrxiv.org
For this compound, modeling solvent effects would be important for accurately predicting its properties in a polar or non-polar environment, which could alter its conformational equilibrium or the energies of its frontier orbitals. rsc.org
Conformational Analysis and Energy Landscapes of the Azepane Ring
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. chem-space.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. jmchemsci.com By simulating the interaction at a molecular level, researchers can gain insights into the structural basis of a compound's potential biological activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding energy.
For this compound, molecular docking studies can elucidate how it interacts with a potential biological target. The azepane ring, a seven-membered nitrogenous heterocycle, offers conformational flexibility that can be crucial for fitting into a binding pocket. lifechemicals.com The thienylsulfonyl moiety provides key interaction points: the sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, while the aromatic thiophene ring can engage in hydrophobic and π-stacking interactions.
In a hypothetical docking study against a protein target, such as a monoamine transporter or a protein kinase, the binding affinity is quantified by a docking score, typically expressed in kcal/mol. nih.govnih.gov A more negative score generally indicates a stronger predicted binding affinity. The analysis also reveals the specific amino acid residues involved in the interaction. For instance, the sulfonyl oxygens of this compound might form hydrogen bonds with residues like serine or arginine in the binding site, while the thiophene and azepane rings could be buried in a hydrophobic pocket lined with residues like leucine, isoleucine, and valine. mdpi.com
Different poses of the same ligand can exist within the binding site, and computational methods aim to identify the most energetically favorable one. nih.gov The binding of a ligand can also induce conformational changes in the protein, a phenomenon known as "induced fit," which more advanced docking protocols can simulate. nih.govrsc.org
The results of such an analysis are often presented in a table summarizing the predicted binding energies and key interactions for the top-ranked poses.
Table 1: Example of Molecular Docking Results for this compound Against a Hypothetical Protein Target This table is illustrative and provides representative data for a typical molecular docking analysis.
| Docking Pose | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | ARG 465, SER 456 | Hydrogen Bond with Sulfonyl Oxygen |
| LEU 458, VAL 430 | Hydrophobic Interaction with Azepane Ring | ||
| PHE 440 | π-π Stacking with Thiophene Ring | ||
| 2 | -8.1 | GLU 438 | Hydrogen Bond with Sulfonyl Oxygen |
| ILE 460, LEU 458 | Hydrophobic Interaction with Azepane & Thiophene | ||
| 3 | -7.9 | LYS 137 | Hydrogen Bond with Sulfonyl Oxygen |
Virtual screening (VS) is a cost-effective computational method used in the early stages of drug discovery to search large libraries of small molecules and identify those most likely to bind to a drug target. chem-space.comfabad.org.tr If this compound were identified as a "hit" compound with desirable activity, VS could be employed to find analogues with improved properties. There are two primary strategies:
Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein. chem-space.com A library of compounds is docked into the target's binding site, and molecules are ranked based on their docking scores. chemrevlett.com This method is powerful for discovering novel scaffolds that are sterically and electrostatically complementary to the binding site. Advanced techniques like 4D docking can account for protein flexibility by using an ensemble of protein structures, potentially yielding more accurate results. chem-space.com
Ligand-Based Virtual Screening (LBVS): When a 3D structure of the target is unavailable, LBVS can be used. This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. blopig.com Using this compound as a reference or query molecule, LBVS can identify similar compounds from a database based on various criteria:
Shape-based screening: This identifies molecules with a similar 3D shape and volume.
Pharmacophore screening: A pharmacophore model is built from the key chemical features of the reference molecule required for activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). The database is then searched for molecules that match this pharmacophore map. chem-space.comrsc.org
These strategies significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the process of lead identification. chem-space.com
Prediction of Protein-Ligand Binding Modes and Affinities
Cheminformatics and Machine Learning in Compound Design and Activity Prediction
Cheminformatics applies computational and informational techniques to solve problems in chemistry, particularly in drug design. arxiv.org Paired with machine learning, it provides powerful tools for designing novel compounds and predicting their activities before they are synthesized.
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a drug-like molecule based on its structure. way2drug.com The software compares the structure of a query molecule against a large training set of known bioactive compounds. way2drug.com The output is a list of potential activities, each with a probability "to be active" (Pa) and a probability "to be inactive" (Pi). way2drug.com
A PASS prediction for this compound could reveal a wide range of potential pharmacological effects, guiding further experimental investigation. Activities with a high Pa value and low Pi value are considered the most likely. This approach can help identify new potential applications for a compound or flag potential off-target effects. way2drug.com
Table 2: Hypothetical PASS Prediction Results for this compound This table is for illustrative purposes only and shows the kind of data generated by a PASS analysis.
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
|---|---|---|---|
| Monoamine transporter inhibitor | 0.650 | 0.021 | High probability of activity, structurally similar to known inhibitors. |
| Vasodilator | 0.515 | 0.045 | Likely to possess this activity. |
| Antineoplastic | 0.480 | 0.098 | Possible activity, warrants further investigation. |
| Kinase Inhibitor | 0.455 | 0.110 | Moderate probability. |
| Anti-inflammatory | 0.398 | 0.150 | Less likely, but possible. |
The core structure of a molecule, or its "scaffold," provides the fundamental framework for its biological activity. nih.gov For this compound, the scaffold can be considered the azepane ring linked to a thienylsulfonyl group. Scaffold exploration, also known as chemical space analysis, involves systematically modifying this core structure to discover novel molecules with improved potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net
Computational tools can automate the generation of a virtual library of derivatives by adding or changing functional groups at specific positions on the scaffold. researchgate.net For example, one could explore:
Substitutions on the azepane ring: Introducing substituents on the carbon atoms of the azepane ring can alter its conformation and interaction with a target. lifechemicals.com
Modifications of the thiophene ring: Replacing the thiophene with other aromatic or heteroaromatic rings (e.g., phenyl, pyridine (B92270), furan) can modulate electronic properties and binding interactions.
Changes to the linker: While not directly applicable to this specific molecule where the sulfonyl group is the linker, in related series, the nature of the linking group is often varied.
This exploration of the local chemical space helps researchers understand structure-activity relationships (SAR) and rationally design the next generation of compounds for synthesis and testing. beilstein-journals.org
Table 3: Example of Scaffold Exploration Strategy for this compound This table illustrates potential modifications to the core scaffold to explore chemical space.
| Scaffold Component | Original Group | Potential Modifications for Exploration | Rationale |
|---|---|---|---|
| Heterocyclic Ring | Thiophene | Phenyl, Furan, Pyridine, Thiazole | To probe the effect of different aromatic systems on binding affinity and selectivity. |
| Core Saturated Ring | Azepane | Piperidine (B6355638), Pyrrolidine, Cyclohexyl | To assess the impact of ring size and conformation on activity. |
| Substituents on Thiophene | Hydrogen | Methyl, Chloro, Fluoro, Methoxy | To explore steric and electronic effects on the aromatic ring. |
Exploration of Biological Activities and Pharmacological Potential
Broad-Spectrum Pharmacological Relevance of Azepane Derivatives and Sulfonyl Compounds
Azepane, a seven-membered saturated heterocyclic amine, and its derivatives are integral components of numerous natural products and synthetic bioactive molecules. researchgate.net The conformational flexibility of the azepane ring allows for optimal binding to various biological targets. solubilityofthings.com This structural motif is present in a wide array of medicinally and pharmaceutically significant compounds, exhibiting activities such as anticancer, antiviral, and antidiabetic properties. researchgate.net
Similarly, the sulfonamide group (-SO₂NH-) and related sulfonyl derivatives are a cornerstone in drug discovery, present in a multitude of therapeutic agents. nih.gov This functional group is known to enhance the bioactivity and metabolic stability of molecules. solubilityofthings.com Sulfonamides exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral effects. nih.govresearchgate.net The combination of these two pharmacophores, as conceptually embodied in 1-(2-Thienylsulfonyl)azepane, suggests a high potential for diverse biological activities.
Antimicrobial and Antifungal Investigations (in vitro)
The search for novel antimicrobial and antifungal agents is a critical area of research. Both azepane and sulfonyl derivatives have been independently and collectively investigated for their potential in this domain.
Azepane Derivatives: Studies on various azepane derivatives have demonstrated their antimicrobial potential. For instance, a series of new pyridobenzazepine derivatives showed notable antibacterial and antifungal activity in vitro. shd.org.rsdoaj.org One derivative, in particular, displayed potent activity against tested bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 39–78 µg/mL, while another showed promising antifungal activity with MICs of 156–313 µg/mL. shd.org.rs Furthermore, certain 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts have shown activity against Staphylococcus aureus with MIC values between 2 and 32 μg/mL. mdpi.com
Sulfonyl and Sulfonamide Derivatives: Sulfonamide-containing compounds have a long history as antimicrobial agents. More recent research continues to explore new derivatives for enhanced activity. Sulfonyl hydrazone derivatives have shown a broad spectrum of antifungal activity, with MIC values ranging from 4 µg/mL to 64 µg/mL against Candida species. nih.gov These compounds were also found to inhibit the formation of fungal biofilms, a key factor in persistent infections. nih.gov The mechanism of action for some sulfonamide-thiophene hybrids is thought to involve the disruption of folate biosynthesis in bacteria. vulcanchem.com
The conceptual structure of this compound, which contains both the azepane ring and a sulfonyl group attached to a thiophene (B33073) ring, suggests a strong potential for antimicrobial and antifungal properties. The thiophene ring itself is a common pharmacophore in antimicrobial agents. vulcanchem.com
Table 1: In Vitro Antimicrobial and Antifungal Activity of Azepane and Sulfonyl Derivatives
| Compound Class | Organism(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Pyridobenzazepine derivatives | Various Bacteria | 39–78 µg/mL | shd.org.rs |
| Pyridobenzazepine derivatives | Various Fungi | 156–313 µg/mL | shd.org.rs |
| 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts | Staphylococcus aureus | 2–32 µg/mL | mdpi.com |
| Sulfonyl hydrazone derivatives | Candida spp. | 4–64 µg/mL | nih.gov |
Anticancer Activity Studies (in vitro)
The development of novel anticancer drugs is a major focus of medicinal chemistry, and both azepane and sulfonyl derivatives have shown significant promise in this area. researchgate.nettandfonline.com
Azepane Derivatives: Various azepane-containing structures have been investigated for their cytotoxic effects against cancer cell lines. Dibenzo[b,f]azepine derivatives, for example, have been reported to exhibit anticancer activity. nih.gov Modifications to the azepane sulfonyl group in certain compounds have been shown to enhance anticancer activity in vitro. Furthermore, novel quinolino[3,2-d] researchgate.netbenzazepines and pyrido[3,2-d] researchgate.netbenzazepines have demonstrated considerable cytotoxicity, with some compounds showing remarkable selectivity for renal cancer cell lines. acs.org
Sulfonyl and Sulfonamide Derivatives: Sulfonamides represent an important class of compounds with anticancer properties. researchgate.net Their mechanism of action can be diverse, with some derivatives acting as inhibitors of specific enzymes crucial for cancer cell growth. For instance, the benzamide (B126) backbone, often linked to a sulfonyl group, is explored in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. vulcanchem.com Thiazole derivatives containing a sulfonyl group have also been investigated for their potential in anticancer research. evitachem.com
The combination of the azepane ring and a sulfonyl group in this compound suggests a plausible avenue for anticancer drug development, potentially through mechanisms like kinase inhibition, as thiophene derivatives are known to inhibit kinases. vulcanchem.com
Table 2: In Vitro Anticancer Activity of Azepane and Sulfonyl Derivatives
| Compound Class | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Dibenzo[b,f]azepine-tethered isoxazolines | Human breast cancer (MDA-MB-231), Human melphalan-resistant multiple myeloma (RPMI8226/LR5), Human breast cancer (MCF-7) | Anti-proliferative effects | nih.gov |
| Quinolino[3,2-d] researchgate.netbenzazepines and Pyrido[3,2-d] researchgate.netbenzazepines | Renal cancer cell lines | Selective cytotoxicity | acs.org |
| Sulfonamide derivatives with thiourea (B124793) moieties | Four human tumor cell lines | Potent effectiveness on all tested cell lines for some compounds | researchgate.net |
Antitubercular Activity Assessment (in vitro)
Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Research into azepane and sulfonyl derivatives has indicated their potential in this area.
Azepane Derivatives: Studies have shown that modifications to the azepane structure can lead to compounds with activity against Mycobacterium tuberculosis. Specifically, research on azepano-triterpenoids has demonstrated that structural alterations can enhance their antitubercular properties.
Sulfonyl Derivatives: While direct studies on the antitubercular activity of this compound are not widely available, the broader class of sulfonamides has a historical and ongoing role in the treatment of mycobacterial infections.
Antiviral Activity Research (in vitro)
The quest for new antiviral agents is driven by the emergence of new viruses and the development of resistance to existing drugs. Both azepane and sulfonyl derivatives have been explored for their antiviral potential. researchgate.nettandfonline.com
Azepane Derivatives: Phenotypic screening of spiro-annulated derivatives of azepane has been conducted against a range of viruses. wiley.com These studies aim to expand the chemical space for antiviral drug discovery and provide valuable structure-activity relationships. wiley.com
Sulfonyl and Sulfonamide Derivatives: A significant number of structurally novel sulfonamide derivatives have demonstrated substantial antiviral activity in vitro. nih.gov This class of compounds has been investigated for activity against a wide range of viruses, including HIV, influenza virus, herpes simplex virus, and coxsackievirus. nih.govmdpi.com Some clinically used HIV protease inhibitors contain sulfonamide moieties. nih.gov The mechanism of action for some antiviral sulfonamides involves the inhibition of crucial viral enzymes or processes like viral entry. nih.gov Compounds containing both sulfonamide and imidazo-thiazole structures have also shown antiviral properties.
Given the established antiviral potential of sulfonamides, this compound represents a structural template that could be explored for the development of new antiviral agents.
Table 3: In Vitro Antiviral Activity of Azepane and Sulfonyl Derivatives
| Compound Class | Virus(es) | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Spiro-annulated azepane derivatives | Human adenovirus C5 | Inhibited reproduction | wiley.com |
| Isatin derivatives with sulfonyl group | Influenza virus (H1N1) | As low as 0.0027 µM | mdpi.com |
| Isatin derivatives with sulfonyl group | Herpes simplex virus 1 (HSV-1) | As low as 0.0022 µM | mdpi.com |
| Isatin derivatives with sulfonyl group | Coxsackievirus B3 (COX-B3) | As low as 0.0092 µM | mdpi.com |
Neuropharmacological Applications (e.g., Anticonvulsant, Monoamine Transporter Inhibition)
Disorders of the central nervous system (CNS) represent a significant area of therapeutic need. Azepane and sulfonyl derivatives have been investigated for a variety of neuropharmacological applications. tandfonline.com
Anticonvulsant Activity: Several azepine and azepane derivatives have been synthesized and screened for their anticonvulsant properties. thieme-connect.comresearchgate.net For example, a series of 9-alkoxy-6,7-dihydro-5H-benzo[c] researchgate.netnih.govmdpi.comtriazolo[4,3-a]azepine derivatives exhibited anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. thieme-connect.com One compound in this series showed a median effective dose (ED₅₀) of 12.3 mg/kg in the MES test. thieme-connect.com Similarly, novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives have also demonstrated anticonvulsant properties. nih.gov
Monoamine Transporter Inhibition: Monoamine transporters (MATs), which include transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET), are important targets for the treatment of various neuropsychiatric disorders. google.com Sulfonyl-containing compounds have been explored as inhibitors of these transporters. For instance, novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues have been synthesized to investigate their binding at DAT. acs.org The presence of an electron-withdrawing group like a sulfonyl group can influence the activity profile towards SERT or DAT inhibition. mdpi.com
Other Potential Therapeutic Areas (e.g., Antidiabetic, Anti-Alzheimer's, Histamine (B1213489) Receptor Modulation)
The structural diversity of azepane and sulfonyl compounds has led to their exploration in a wide range of other therapeutic areas.
Antidiabetic Potential: Azepane derivatives are considered promising for the development of antidiabetic drugs. researchgate.net Some heavily hydroxylated azepane iminosugars have been synthesized and evaluated as glycosidase inhibitors, which could be a strategy for managing type 2 diabetes. acs.org
Anti-Alzheimer's Activity: Sulfonamide derivatives have emerged as a potential class of compounds for treating Alzheimer's disease. researchgate.netnih.gov Research has focused on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), reduce amyloid-beta (Aβ) aggregation, and provide antioxidant and anti-inflammatory effects. researchgate.netnih.gov Novel sulfonyl compounds derived from pitolisant (B1243001) have also been designed as multitarget ligands for Alzheimer's disease, targeting both the histamine H3 receptor and acetylcholinesterase. mdpi.comresearchgate.net
Histamine Receptor Modulation: Azepane derivatives have been synthesized and evaluated as ligands for the histamine H3 receptor. nih.gov For example, 1-(6-(3-phenylphenoxy)hexyl)azepane showed high affinity for this receptor with a Ki value of 18 nM. nih.gov Histamine H3 receptor antagonists are being investigated for their potential in treating various neurological and psychiatric disorders. jst.go.jp
In Vitro Biological Screening Methodologies
In vitro screening is a cornerstone of modern drug discovery, providing the initial assessment of a compound's biological activity in a controlled, non-living system. nih.gov These methods are essential for identifying interactions with specific molecular targets, understanding mechanisms of action, and prioritizing candidates for further development. The evaluation of a novel compound like this compound would commence with a battery of these assays.
Enzyme Inhibition Assays (e.g., Kinases, other relevant enzymes)
Enzyme inhibition assays are fundamental for determining if a compound can modulate the activity of a specific enzyme, a common mechanism for therapeutic intervention. nih.govnih.gov Given the structural components of this compound, a primary focus would be on protein kinases, a major class of drug targets. The azepane ring is a feature of several known kinase inhibitors; for example, certain azepane derivatives have been optimized as potent inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell survival pathways. nih.govlifechemicals.com
The evaluation would involve screening the compound against a panel of kinases to determine its potency and selectivity. Assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Beyond kinases, other enzymes could be relevant. For instance, compounds with a sulfonyl group have been investigated as inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is involved in inflammation. nih.gov
Table 1: Representative Kinase Inhibition Profile This table illustrates hypothetical data from a primary kinase screening panel for this compound to assess its potency and selectivity.
| Kinase Target | IC₅₀ (nM) |
| Protein Kinase Bα (PKBα) | 85 |
| p38α MAP Kinase | 450 |
| Glycogen Synthase Kinase-3β (GSK-3β) | 1,200 |
| Focal Adhesion Kinase (FAK) | >10,000 |
| Epidermal Growth Factor Receptor (EGFR) | >10,000 |
Cell-Based Assays for Specific Biological Endpoints
To understand a compound's activity in a more biologically relevant context, cell-based assays are indispensable. nih.govpromega.com These assays measure the effect of the compound on cellular functions or specific signaling pathways. Based on the activities of related structures, several cellular endpoints would be pertinent for this compound.
For example, thienopyrimidine and benzothiazepine (B8601423) derivatives have shown promise as anticancer agents. researchgate.netdntb.gov.uamdpi.com Therefore, a logical step would be to assess the antiproliferative activity of this compound across a panel of human cancer cell lines. Such assays, like the MTS or CellTiter-Glo® assays, measure cell viability after a set incubation period, yielding IC₅₀ values for each cell line. promega.com Other potential endpoints include the induction of apoptosis (programmed cell death) or the inhibition of inflammatory responses, such as the release of prostaglandins (B1171923) or cytokines from immune cells. nih.govresearchgate.net
Table 2: Illustrative Antiproliferative Activity in Cancer Cell Lines This table presents a hypothetical dataset showing the cytotoxic effects of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 7.5 |
| DU-145 | Prostate Cancer | 15.2 |
| MCF-7 | Breast Cancer | 21.8 |
| A549 | Lung Cancer | >50 |
| PC12 | Pheochromocytoma | >50 |
Receptor Binding Studies and Ligand Profiling
Receptor binding assays are used to determine the affinity and selectivity of a compound for a specific receptor. merckmillipore.com These studies are crucial for identifying the molecular targets of a new chemical entity and predicting its potential therapeutic effects and off-target liabilities. A common method is the radioligand binding assay, where the test compound competes with a known, radioactively labeled ligand for binding to the receptor. nih.gov
The thieno[3,2-d]pyrimidine (B1254671) scaffold, which is structurally related to the thienylsulfonyl moiety, is found in potent antagonists of the serotonin 5-HT6 receptor. nih.gov This suggests that this compound could be profiled against a panel of G-protein coupled receptors (GPCRs), including various serotonin and dopamine receptors, to uncover any potential neuropharmacological activity. unibe.ch The results are typically expressed as a Kᵢ value (inhibition constant), which reflects the intrinsic affinity of the compound for the receptor.
Table 3: Sample Receptor Binding Affinity Profile This table provides a hypothetical ligand profiling dataset for this compound against a selection of neurotransmitter receptors.
| Receptor Target | Kᵢ (nM) |
| Serotonin 5-HT6 | 45 |
| Serotonin 5-HT2A | 890 |
| Serotonin 5-HT2B | 1,500 |
| Dopamine D2 | >10,000 |
| σ₂ Receptor | 250 |
Investigation of Multi-Target Activity and Polypharmacology
The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which acknowledges that a single drug can interact with multiple targets. nih.gov This multi-target activity can be responsible for enhanced therapeutic efficacy, particularly in complex multifactorial diseases like cancer or neurodegenerative disorders. nih.govnih.gov
Molecular Mechanism of Action Elucidation for 1 2 Thienylsulfonyl Azepane
Identification of Molecular Targets and Binding Sites
No studies were identified that have determined the specific molecular targets of 1-(2-Thienylsulfonyl)azepane. Consequently, information regarding its binding sites on any protein or other biological macromolecule is not available.
Specific Protein Kinase Inhibition Pathways
There is no published research on the effects of this compound on any protein kinase. Therefore, its inhibitory activity and the specific kinase signaling pathways it might modulate remain unknown.
Enzyme Active Site Interactions and Inhibition Kinetics
Data on the interaction of this compound with enzyme active sites is not present in the available literature. As a result, no information on its inhibition kinetics, such as its mode of inhibition or its potency (e.g., IC50 or Ki values), could be found.
Receptor Interaction Profiling and Modulatory Effects
A receptor interaction profile for this compound has not been publicly documented. It is unknown whether this compound binds to any specific receptors or what modulatory effects it might have.
Analysis of Cellular Signaling Pathways and Downstream Effects
Due to the lack of identified molecular targets, there is no information regarding the cellular signaling pathways that might be affected by this compound. The downstream effects of its potential interactions within a cell have not been investigated or reported.
Biochemical and Biophysical Characterization of Interactions
No biochemical or biophysical studies characterizing the interaction of this compound with any biological target have been published.
Co-crystallization with Target Proteins and Structural Analysis of Complexes
There are no reports of successful co-crystallization of this compound with any target protein. Consequently, no structural data exists to analyze the specific molecular interactions within a protein-ligand complex.
Lack of Scientific Data on this compound's Molecular Mechanisms
Extensive searches of publicly available scientific literature and research databases have yielded no specific information regarding the molecular mechanism of action for the chemical compound this compound. Consequently, detailed research findings on its spectroscopic analysis, molecular recognition, conformational changes, or the interplay between its structure and biological mechanism are not available.
The requested article sections, including "Spectroscopic Probes of Molecular Recognition and Conformational Changes" and "Elucidating the Interplay of Molecular Structure and Biological Mechanism," cannot be populated with scientifically accurate and verifiable data due to the absence of published research on this particular compound.
It is important to note that the lack of accessible data does not necessarily signify a lack of research, but rather that such research, if it exists, has not been published in the public domain. Therefore, the creation of a detailed, authoritative article based on diverse sources as requested is not feasible at this time.
Structure Activity Relationship Sar Studies of 1 2 Thienylsulfonyl Azepane Derivatives
Systematic Chemical Modification and Analog Design Based on Initial Biological Findings
The foundation of advancing a lead compound like 1-(2-thienylsulfonyl)azepane lies in systematic chemical modification and analog design. This process involves creating a library of related molecules to explore the chemical space around the initial hit and to understand which parts of the molecule are essential for its biological activity (the pharmacophore). The analysis of SAR enables the determination of the chemical groups responsible for evoking a target biological effect. wikipedia.org
Initial strategies often involve:
Scaffold Hopping: Replacing the azepane or thienyl ring with other cyclic or heterocyclic structures to assess the importance of these specific rings.
Functional Group Interconversion: Modifying or replacing key functional groups. For instance, the sulfonamide linkage could be explored for its role as a hydrogen bond donor/acceptor.
Substituent Modification: Adding, removing, or changing substituents on both the azepane and thienyl rings to probe steric, electronic, and hydrophobic interactions with the biological target.
A modular synthesis approach, such as the photochemical dearomative ring expansion of nitroarenes to form complex azepanes, allows for the predictable transfer of the substitution pattern from a simple starting material to the final saturated heterocycle. manchester.ac.uk This enables the streamlined creation of diverse, poly-functionalized azepane analogs that would be difficult to access through other methods, facilitating a thorough SAR exploration. manchester.ac.uk For example, a library of C4-substituted azepanes can be generated from various p-substituted nitrobenzenes, allowing for a direct comparison of how different functional groups at this position affect activity. manchester.ac.uk
Influence of Azepane Ring Substitutions on Potency, Selectivity, and Biological Profile
The azepane ring, a seven-membered saturated heterocycle, is a key structural feature in numerous bioactive compounds and approved drugs. lifechemicals.comresearchgate.net Its significance stems from its flexible conformational nature, which is often a determining factor in its biological activity. lifechemicals.com Introducing specific substituents onto the azepane ring can bias it towards a single major conformation, which is a crucial strategy in effective drug design. lifechemicals.com
The substitution pattern on the azepane ring of this compound derivatives can dramatically alter the compound's properties:
Potency: Substituents can establish additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein, thereby increasing binding affinity and potency. Conversely, bulky substituents may introduce steric hindrance, reducing activity.
Selectivity: Fine-tuning substituents can exploit subtle differences in the binding pockets of related proteins, leading to improved selectivity for the desired target over off-targets.
Biological Profile: Modifications to the azepane ring can influence physicochemical properties such as lipophilicity (logP) and polar surface area (PSA), which in turn affect solubility, cell permeability, and metabolic stability. For example, introducing polar groups like hydroxyls can increase solubility, while adding lipophilic groups can enhance membrane permeability. The synthesis of oxo-azepines and other substituted derivatives provides scaffolds for detailed SAR studies. mdpi.com
The following interactive table illustrates hypothetical SAR data for substitutions on the azepane ring, demonstrating how different functional groups at various positions might influence biological activity.
Impact of Thienylsulfonyl Moiety Modifications on Activity and Target Engagement
The thienylsulfonyl group is the second critical component of the molecule, acting as a key recognition element for the biological target. The sulfonamide group itself is a common structural motif in medicinal chemistry, often acting as a bioisostere for carboxylic acids and participating in crucial hydrogen bonding interactions with enzyme active sites. researchgate.net Modifications to this moiety can profoundly affect target engagement.
Key areas for modification include:
Thiophene (B33073) Ring Substituents: Adding substituents to the thiophene ring can probe for extra binding interactions. For instance, in studies of thienyl-based kinase inhibitors, substituents are added to enhance anticancer effects. nih.gov The position and electronic nature (electron-donating vs. electron-withdrawing) of these substituents are critical.
Isosteric Replacement: Replacing the thiophene ring with other aromatic or heteroaromatic systems (e.g., phenyl, pyridyl, furanyl) is a common strategy to evaluate the importance of the sulfur atom and the specific electronic properties of the thiophene ring. Studies on acylsulfonamide antagonists have shown that benzenesulfonamide (B165840) and thienylsulfonamide moieties can have distinct properties. researchgate.net
Sulfonyl Group Modification: While less common, modifications to the sulfonyl group itself, such as converting it to a sulfoximine (B86345) or other related functional groups, could alter its hydrogen bonding capacity and geometry, impacting binding affinity.
The following table presents hypothetical SAR data for modifications to the thienylsulfonyl moiety.
Positional Isomerism and Stereochemical Effects on Biological Activity
Biological systems are inherently chiral, and thus the three-dimensional arrangement of atoms in a drug molecule is paramount for its activity. For derivatives of this compound, both positional isomerism and stereochemistry can have profound effects.
Positional Isomerism: The point of attachment of the sulfonyl group to the thiophene ring is critical. A 1-(3-thienylsulfonyl)azepane isomer, for example, would present a different vector and electronic distribution compared to the 2-thienyl analog, likely leading to a significant drop in activity if the original interactions were optimal.
Stereochemical Effects: If substituents are introduced on the azepane ring, chiral centers are created. The absolute configuration (R or S) at these centers can dictate how the molecule fits into its binding site. It is common for one enantiomer to be significantly more active than the other. Stereoselective synthesis methods, such as those involving piperidine (B6355638) ring expansion, are crucial for preparing diastereomerically pure azepane derivatives to evaluate the biological activity of individual stereoisomers. rsc.org The stereochemistry of synthesized azepanes can be confirmed through techniques like X-ray crystallography. rsc.org The development of synthetic strategies that provide access to heavily hydroxylated azepane derivatives with control over stereochemistry is vital for exploring SAR in a stereodefined manner. acs.org
Linker Chemistry and Conformational Preferences in SAR
Conformational analysis is the study of the different energy levels associated with the various 3D arrangements a molecule can adopt by rotating around its single bonds. libretexts.org The sulfonamide N-S bond has a barrier to rotation, influencing the relative orientation of the two rings. The flexible seven-membered azepane ring can exist in several low-energy conformations (e.g., chair, boat, twist-chair). The interplay between the sulfonamide linker and the azepane ring conformation determines the spatial positioning of all substituents. lifechemicals.com Computational and spectroscopic methods, such as NMR, are used to study these conformational preferences. auremn.org.br For instance, specific NOE (Nuclear Overhauser Effect) measurements can provide information about the proximity of protons and thus the 3D structure. nih.gov Understanding these preferences is key to designing molecules that are pre-organized for binding, which can lead to enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Prediction of Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This method refines SAR analysis from a qualitative to a quantitative level. wikipedia.org For this compound derivatives, a QSAR model could predict the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts.
The process involves:
Data Set Assembly: A series of analogs with measured biological activities is compiled.
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. mdpi.combiolscigroup.us
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the descriptors with biological activity.
Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in model training). Statistical metrics like the coefficient of determination (R²), cross-validated R² (q²), and Fischer statistics (F-test) are used to assess the model's quality. researchgate.net A robust QSAR model for sulfonamide inhibitors, for instance, might show R² > 0.8 and q² > 0.7. mdpi.comresearchgate.net
For sulfonamide-based inhibitors, QSAR studies have shown that activity often correlates with a combination of electronic parameters (like the energy of the highest occupied molecular orbital, HOMO) and hydrophobic parameters (logP). researchgate.netnih.gov Such models can generate contour maps that visualize favorable and unfavorable regions for steric bulk, electrostatic potential, and hydrophobicity around the molecular scaffold, providing a clear visual guide for designing more potent compounds. nih.gov
Future Perspectives and Translational Research Avenues
Optimizing the 1-(2-Thienylsulfonyl)azepane Scaffold for Enhanced Potency and Selectivity
The azepane ring is a recurring motif in a number of biologically active compounds and approved drugs. lifechemicals.com Its conformational flexibility can be a critical determinant of biological activity. lifechemicals.com Therefore, a primary avenue of future research will be the strategic modification of the this compound scaffold to enhance its potency and selectivity for specific biological targets.
Key Optimization Strategies:
Scaffold Hopping and Isosteric Replacement: Techniques like scaffold hopping, which involves replacing the core structure of a molecule to improve its properties, can be employed. numberanalytics.com Isosteric replacement of the thiophene (B33073) ring with other heterocycles could modulate the electronic and steric properties of the molecule, potentially leading to improved binding affinity and selectivity. nih.govnih.gov For instance, replacing a phenyl ring with a thiophene or pyrimidine (B1678525) ring has been shown to improve solubility and efficacy in other drug molecules. nih.gov
Structure-Based Drug Design (SBDD): In cases where the three-dimensional structure of a target protein is known, SBDD can be a powerful tool. emanresearch.org By understanding the binding interactions between the this compound scaffold and the target's active site, medicinal chemists can design modifications to optimize these interactions. emanresearch.orgnih.gov This approach has been successfully used in the development of kinase inhibitors. emanresearch.org
Introduction of Substituents: The ability to introduce specific substituents into the azepane ring is crucial for biasing it towards a particular conformation, which can be decisive for its bioactivity. lifechemicals.com This can be achieved through various synthetic strategies to create a library of derivatives for screening.
Exploration of Novel Therapeutic Applications and Disease Models Based on Predicted Activities
The structural features of this compound suggest potential interactions with a variety of biological targets. The azepane core is present in compounds with diverse activities, including antidiabetic, anticancer, and antiviral properties. nih.gov
Potential Therapeutic Areas for Investigation:
Kinase Inhibition: The azepane ring is a component of the natural product (-)-balanol, a potent ATP-competitive inhibitor of protein kinases. lifechemicals.com This suggests that derivatives of this compound could be explored as potential kinase inhibitors for applications in oncology. nih.gov
PARP Inhibition: The discovery of novel PARP-1 inhibitors containing a 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol scaffold highlights the potential of azepine derivatives in cancer therapy. nih.gov The triazole group, often used to improve activity, could be incorporated into the this compound structure. nih.gov
Central Nervous System (CNS) Disorders: The structural similarity to other CNS-active compounds warrants investigation into its potential effects on neurological targets.
Advanced Drug Design and Development Strategies
Modern drug discovery relies heavily on computational methods to accelerate the identification and optimization of lead compounds. mdpi.com
Advanced Design Approaches:
Computer-Aided Drug Design (CADD): Both ligand-based (LBDD) and structure-based (SBDD) drug design approaches can be utilized. emanresearch.org LBDD methods, such as 3D-QSAR and pharmacophore modeling, can be applied when the 3D structure of the target is unknown. emanresearch.org
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be used to predict the bioactivity, toxicity, and pharmacokinetic properties of novel derivatives. numberanalytics.commdpi.com These technologies can also be used for de novo drug design, creating entirely new molecular structures with desired properties. fujitsu.com
Fragment-Based Drug Discovery (FBDD): This technique involves screening small molecular fragments and then growing or linking them to create a more potent lead compound. This approach could be used to identify fragments that bind to a target of interest and then incorporate them into the this compound scaffold.
Development of Novel and Efficient Synthetic Routes and Methodologies
The efficient synthesis of functionalized azepanes is a significant challenge in organic chemistry due to the seven-membered ring system. nih.govnih.gov The development of robust and scalable synthetic routes is crucial for the future development of this compound and its derivatives.
Areas for Synthetic Innovation:
Dearomative Ring Expansion: A recently reported strategy for preparing complex azepanes from simple nitroarenes via photochemical dearomative ring expansion offers a promising two-step method. nih.gov This process, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system. nih.gov
Tandem Reactions: The development of tandem or cascade reactions can provide a more efficient way to construct the azepane ring and introduce functionality in a single step. For example, a Cu(I)-catalyzed tandem amination/cyclization reaction has been used to synthesize functionalized azepines. nih.gov
Asymmetric Synthesis: For derivatives with chiral centers, the development of asymmetric synthetic methods is essential to produce enantiomerically pure compounds, as different enantiomers can have vastly different biological activities. pku.edu.cn Gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement has been developed for the synthesis of azepine-fused cyclobutanes. pku.edu.cn
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
